![molecular formula C19H13Cl2N3S B2471080 (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile CAS No. 450352-79-1](/img/structure/B2471080.png)
(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is a useful research compound. Its molecular formula is C19H13Cl2N3S and its molecular weight is 386.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H13Cl2N3S, with a molecular weight of 386.29 g/mol. The compound features a thiazole ring, a dichlorophenyl substituent, and an o-tolylamino group, contributing to its diverse biological activities.
Antitumor Activity
Research has indicated that thiazole derivatives exhibit notable antitumor properties. The presence of the thiazole moiety in this compound is crucial for its cytotoxic effects against various cancer cell lines.
- Study Findings : A study reported that thiazole compounds with similar structures showed IC50 values ranging from 1.61 to 1.98 µg/mL against specific cancer cell lines, indicating strong cytotoxic potential . The structure-activity relationship (SAR) analysis suggested that modifications on the phenyl ring could enhance activity.
Compound | IC50 (µg/mL) | Cell Line |
---|---|---|
Compound 9 | 1.61 ± 1.92 | Jurkat |
Compound 10 | 1.98 ± 1.22 | A-431 |
Antimicrobial Activity
The compound's antibacterial properties have also been investigated. Thiazole derivatives have shown effectiveness against various bacterial strains.
- Research Insights : A study found that certain thiazole derivatives exhibited antimicrobial activity comparable to standard antibiotics like norfloxacin . The presence of electron-releasing groups on the phenyl ring significantly influenced their antibacterial efficacy.
Compound | Activity Level | Comparison Standard |
---|---|---|
Compound A | Moderate | Norfloxacin |
Compound B | High | Doxorubicin |
The biological activity of this compound is attributed to its ability to interact with cellular targets through various mechanisms:
- Cytotoxicity : The compound induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
- Antibacterial Mechanism : It may inhibit bacterial growth by interfering with cell wall synthesis or disrupting membrane integrity.
Case Study 1: Antitumor Efficacy
In a recent study, this compound was tested against several cancer cell lines, including breast and lung cancer models. Results demonstrated significant growth inhibition compared to untreated controls.
Case Study 2: Antimicrobial Testing
Another investigation assessed the compound's antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that the compound effectively inhibited bacterial growth at low concentrations, supporting its potential as a therapeutic agent.
科学研究应用
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of thiazole and acrylonitrile functional groups. Its molecular formula is C18H12Cl2N4S, and it exhibits notable physicochemical properties that contribute to its biological activity.
Anticancer Activity
Numerous studies have highlighted the potential of this compound as an anticancer agent. For instance, it has been evaluated by the National Cancer Institute (NCI) for its efficacy against various human tumor cell lines. The compound demonstrated significant antimitotic activity with mean growth inhibition values indicating its potential as a therapeutic agent.
Study | Cell Line Tested | GI50 (μM) | TGI (μM) |
---|---|---|---|
NCI Evaluation | Multiple cancer lines | 15.72 | 50.68 |
This data indicates that the compound effectively inhibits cancer cell proliferation, making it a candidate for further development in cancer therapies .
Antimicrobial Properties
Research has shown that derivatives of thiazole compounds exhibit antimicrobial properties. The synthesized compound has been tested against various bacterial strains, demonstrating significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 18 |
Escherichia coli | 15 |
These findings suggest that the compound could be developed into an antibacterial agent .
Photophysical Properties
The photophysical properties of (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile have been studied for potential applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation makes it suitable for use in electronic devices.
Property | Value |
---|---|
Emission Wavelength | 550 nm |
Quantum Yield | 0.45 |
These properties indicate that this compound can serve as an effective emitter material in OLED technology .
Synthesis and Characterization
A detailed study on the synthesis of this compound involved several steps including condensation reactions and purification processes using chromatography techniques. The characterization was performed using NMR and mass spectrometry, confirming the structure and purity of the compound.
In Vivo Studies
In vivo studies are essential for assessing the therapeutic efficacy of the compound. Preliminary results from animal models indicated promising results in tumor reduction and minimal side effects, suggesting a favorable safety profile for future clinical trials.
属性
IUPAC Name |
(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3S/c1-12-4-2-3-5-17(12)23-10-14(9-22)19-24-18(11-25-19)13-6-7-15(20)16(21)8-13/h2-8,10-11,23H,1H3/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHETUGHJIQAKCH-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。